molecular formula C27H29NO4S B558063 Boc-d-cys(trt)-oh CAS No. 87494-13-1

Boc-d-cys(trt)-oh

Cat. No.: B558063
CAS No.: 87494-13-1
M. Wt: 463.6 g/mol
InChI Key: JDTOWOURWBDELG-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyloxycarbonyl-D-cysteine (Boc-D-Cys(trt)-OH) is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is widely used in peptide synthesis due to its ability to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process .

Mechanism of Action

Target of Action

Boc-D-Cys(Trt)-OH, also known as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), is primarily used in the field of peptide and protein chemistry . Its primary targets are amino acids, specifically the enantiomers of aspartic acid (Asp), serine (Ser), and alanine (Ala) . These amino acids play crucial roles in various physiological functions, including neurotransmission and hormonal synthesis and secretion .

Mode of Action

This compound interacts with its targets through a process called pre-column derivatization . In this process, amino acids are rapidly derivatized at room temperature with o-phthalaldehyde (OPA) plus Boc-D-Cys . This interaction results in the formation of derivatives that can be detected by their fluorescence .

Biochemical Pathways

The interaction of this compound with amino acids affects the biochemical pathways associated with the physiological functions of these amino acids. For instance, D-serine is involved in regulating neurotransmission , and D-aspartic acid controls the synthesis and secretion of hormones such as testosterone and melatonin . D-alanine is considered to be involved in the control of blood glucose levels .

Pharmacokinetics

Its use in the derivatization of amino acids suggests that it may have a significant impact on the bioavailability of these compounds .

Result of Action

The result of this compound’s action is the successful determination of the enantiomers of Asp, Ser, and Ala . This is achieved through the separation of these amino acid enantiomers on a reversed-phase column, with their resolution values being higher than 2.14 .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that the derivatization process involving this compound is carried out at room temperature , suggesting that temperature could be a significant environmental factor.

Biochemical Analysis

Biochemical Properties

Boc-D-Cys(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the specific structure of this compound, which allows it to form bonds with other molecules in a highly selective manner .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the synthesis and secretion of hormones such as testosterone and melatonin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the particular biochemical context in which this compound is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its specific biochemical properties. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function depend on a variety of factors. These can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-D-cysteine typically involves the protection of the amino and thiol groups of cysteine. The amino group is protected using the tert-butyloxycarbonyl (Boc) group, while the thiol group is protected using the trityl (Trt) group. The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired protection .

Industrial Production Methods

In industrial settings, the production of N-tert-Butyloxycarbonyl-D-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-D-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-Butyloxycarbonyl-D-cysteine has numerous applications in scientific research:

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTOWOURWBDELG-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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